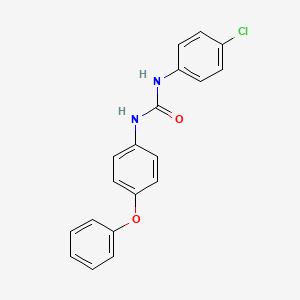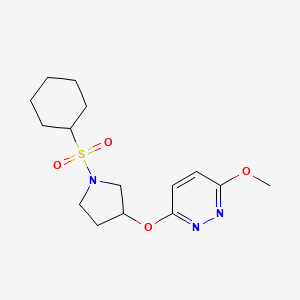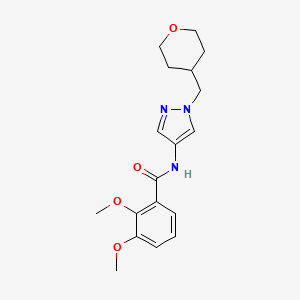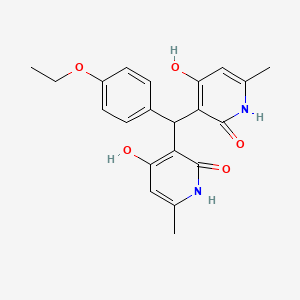![molecular formula C20H25N3O3 B2895550 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propylacetamide CAS No. 872860-94-1](/img/structure/B2895550.png)
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propylacetamide is a complex organic compound featuring an indole core, a piperidine ring, and an acetamide group
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propylacetamide has shown promise in interacting with specific enzymes and receptors, making it a candidate for drug development. Its ability to modulate biological pathways is of particular interest in the study of diseases such as cancer and neurological disorders.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its interactions with molecular targets suggest it could be developed into a drug for treating various conditions, including inflammatory diseases and infections.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
Target of Action
The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with proteins involved in the folding of other proteins, such as peptidyl-prolyl cis-trans isomerase A .
Mode of Action
This could involve the cis-trans isomerization of proline imidic peptide bonds in oligopeptides .
Biochemical Pathways
It may influence the protein folding pathway, given its potential interaction with peptidyl-prolyl cis-trans isomerase a .
Result of Action
If it does modulate protein folding, it could potentially influence the function of a wide range of proteins, impacting various cellular processes .
Biochemische Analyse
Biochemical Properties
2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-propylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with peptidyl-prolyl cis-trans isomerase, which accelerates the folding of proteins by catalyzing the cis-trans isomerization of proline imidic peptide bonds in oligopeptides . The nature of these interactions is crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
The effects of 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-propylacetamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects are essential for understanding how the compound can be used in therapeutic applications.
Molecular Mechanism
The molecular mechanism of 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-propylacetamide involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been found to interact with peptidyl-prolyl cis-trans isomerase, affecting its activity and thereby influencing protein folding . Understanding these molecular interactions is crucial for elucidating the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-propylacetamide change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. It has been observed that the compound remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and impact on cellular processes . These temporal effects are important for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-propylacetamide vary with different dosages in animal models. Studies have shown that there are threshold effects, with low doses having minimal impact and higher doses leading to significant changes in cellular function and potential toxic or adverse effects . Understanding these dosage effects is critical for determining the appropriate therapeutic window for the compound.
Metabolic Pathways
2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-propylacetamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . These interactions are important for understanding the compound’s role in metabolism.
Transport and Distribution
The transport and distribution of 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-propylacetamide within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, which can affect its efficacy and toxicity . Understanding these transport mechanisms is crucial for developing effective delivery strategies.
Subcellular Localization
The subcellular localization of 2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)-N-propylacetamide is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propylacetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate.
Formation of the Acetamide Group: The final step involves the acylation of the indole-piperidine intermediate with propylacetyl chloride in the presence of a base like triethylamine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, where nucleophiles like amines or thiols can replace the propyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the indole and piperidine rings.
Reduction: Reduced forms of the carbonyl groups, leading to alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-methylacetamide
- 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-ethylacetamide
- 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-butylacetamide
Uniqueness
Compared to similar compounds, 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propylacetamide is unique due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The propyl group in the acetamide moiety can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its methyl, ethyl, and butyl analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-2-10-21-20(26)19(25)16-13-23(17-9-5-4-8-15(16)17)14-18(24)22-11-6-3-7-12-22/h4-5,8-9,13H,2-3,6-7,10-12,14H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMHFJWIFHRHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-Methoxyphenethyl)-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2895467.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one](/img/structure/B2895469.png)



![6-fluoro-3-(morpholine-4-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline](/img/structure/B2895474.png)
![Ethyl 2-[2-(2-{2-[(2-ethoxy-2-oxoacetyl)amino]phenoxy}ethoxy)anilino]-2-oxoacetate](/img/structure/B2895477.png)
![2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,2-difluoroethan-1-amine](/img/structure/B2895479.png)
![methyl 4-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}benzoate](/img/structure/B2895481.png)


![(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride](/img/structure/B2895488.png)
![4-Iodo-1H-benzo[d][1,2,3]triazole](/img/structure/B2895489.png)
![2-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2895490.png)
